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Compound of Interest

Compound Name: (S)-GSK852

Cat. No.: B12383926

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and
synthetic route of (S)-GSK852, a potent and highly selective inhibitor of the second
bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The
information presented herein is intended to support researchers and drug development
professionals in their understanding and potential application of this compound.

Physicochemical Properties

(S)-GSK852 is a small molecule inhibitor with favorable physicochemical properties for
research and development. A summary of its key quantitative data is presented in the table
below.
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Property Value Reference
Molecular Formula C24H26N204 [1]
Molecular Weight 406.47 g/mol [1]

CAS Number 2305842-30-0 [1]
Appearance White to off-white solid [2]
Solubility Soluble in DMSO [2]

plCso (BRD4 BD2) 7.9 2]
Selectivity >1000-fold for BD2 over BD1 [3114]

Synthesis of (S)-GSK852

The synthesis of (S)-GSK852 has been reported through two orthogonal synthetic routes. A
key feature of the optimized synthesis is the introduction of a quaternary center on the 2,3-
dihydrobenzofuran core, which serves to block a key site of metabolism and improve solubility.
[3][4] The detailed experimental protocol for one of the synthetic routes is outlined below, based
on the information provided in the supplementary materials of the cited publication.

Experimental Protocol: Synthesis of (S)-GSK852

Scheme 1: Overall Synthetic Route
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Caption: High-level overview of the synthetic strategy for (S)-GSK852.

Step 1: Synthesis of the 2,3-dihydrobenzofuran core with a quaternary center.
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Reaction: Friedel-Crafts alkylation of a substituted phenol with an appropriate alkylating
agent in the presence of a Lewis acid catalyst.

Reagents: Substituted phenol, alkylating agent (e.g., a tertiary alcohol or alkene), Lewis acid
(e.g., BFs-OEt2 or AICI5).

Solvent: Dichloromethane (DCM) or other suitable aprotic solvent.

Procedure: To a solution of the substituted phenol in DCM at 0 °C is added the Lewis acid,
followed by the dropwise addition of the alkylating agent. The reaction is stirred at room
temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched
with water and the product is extracted with an organic solvent. The organic layer is washed,
dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Functional group manipulation to install the dicarboxylic acid precursor.

Reaction: A series of reactions including formylation, oxidation, and protection/deprotection
steps to introduce the necessary functional groups for the final amide coupling. This may
involve Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.

Reagents: Varies depending on the specific transformations but may include POCls, DMF,
oxidizing agents (e.g., KMnOa or Jones reagent), and protecting groups (e.g., Boc or Cbz).

Solvent: Appropriate solvents for each specific reaction step.

Procedure: The intermediate from Step 1 is subjected to a sequence of reactions to install
the two carboxylic acid functionalities, or their precursors, onto the benzofuran ring. Each
step is carried out under standard literature conditions with appropriate workup and
purification.

Step 3: Amide coupling to furnish (S)-GSK852.

o Reaction: Amide bond formation between the dicarboxylic acid precursor from Step 2 and
(1R,3R,5S)-3-hydroxybicyclo[3.1.0]hexan-6-amine.

e Reagents: The dicarboxylic acid precursor, (1R,3R,5S)-3-hydroxybicyclo[3.1.0]hexan-6-
amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOB), and a non-nucleophilic base
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(e.g., DIPEA or EtsN).

e Solvent: Aprotic polar solvent such as DMF or NMP.

e Procedure: To a solution of the dicarboxylic acid precursor in DMF are added the amine, the
coupling agent, and the base. The reaction mixture is stirred at room temperature until the
reaction is complete. The product is then isolated by an appropriate workup procedure,
which may include aqueous extraction and precipitation, followed by purification by
preparative HPLC or crystallization to yield (S)-GSK852.

Mechanism of Action and Signaling Pathway

(S)-GSK852 functions as a selective inhibitor of the second bromodomain (BD2) of the BET
family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[3][4] These proteins are
epigenetic "readers” that recognize and bind to acetylated lysine residues on histone tails,
thereby recruiting transcriptional machinery to specific gene promoters and enhancers to
regulate gene expression.[5]

By binding to the BD2 domain of BET proteins, particularly BRD4, (S)-GSK852 prevents their
association with acetylated chromatin. This leads to the displacement of BRD4 from the
regulatory regions of its target genes, resulting in the downregulation of their transcription.[6] A
key and well-documented downstream target of BET inhibitors is the MYC oncogene.[5][7] The
suppression of MYC expression leads to a cascade of cellular events, including cell cycle arrest
and apoptosis, which are the basis for the anti-proliferative effects of (S)-GSK852 in various
cancer models.[5][7]

Signaling Pathway of (S)-GSK852 Action
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Caption: Mechanism of action of (S)-GSK852 leading to anti-cancer effects.
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Experimental Workflow for Assessing (S)-GSK852 Activity
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Caption: A typical workflow for evaluating the cellular effects of (S)-GSK852.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-GSK852: A Technical Guide to its Physicochemical
Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383926#physicochemical-properties-and-
synthesis-of-s-gsk852]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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